Violamine R (disodium)
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Violamine R (disodium) typically involves the reaction of xanthylium derivatives with sulfonated aromatic amines. The process includes several steps:
Formation of Xanthylium Intermediate: This involves the condensation of phthalic anhydride with resorcinol in the presence of a strong acid, such as sulfuric acid, to form the xanthylium intermediate.
Sulfonation: The xanthylium intermediate is then sulfonated using sulfuric acid to introduce sulfonic acid groups.
Industrial Production Methods: Industrial production of Violamine R (disodium) follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Using batch or continuous reactors to ensure consistent product quality.
Purification: The crude product is purified through recrystallization or chromatography to remove impurities.
Drying and Packaging: The purified dye is dried and packaged under controlled conditions to maintain its stability and quality.
Chemical Reactions Analysis
Types of Reactions: Violamine R (disodium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized by strong oxidizing agents, leading to the formation of quinonoid structures.
Reduction: Reduction reactions with reducing agents like sodium borohydride can convert it into leuco forms.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens, nitrating agents, or sulfonating agents under controlled temperatures.
Major Products Formed:
Oxidation: Quinonoid derivatives.
Reduction: Leuco forms of Violamine R.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Violamine R (disodium) has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in spectrophotometric analysis due to its distinct absorbance peak at 752 nm.
Biology: Employed as a stain in hematology and histology for visualizing cellular components.
Industry: Utilized in textile dyeing, paper coloring, and as a colorant in various consumer products.
Mechanism of Action
The mechanism of action of Violamine R (disodium) involves its interaction with specific molecular targets:
Fluorescence Intermittency: The compound exhibits environment and temperature-dependent photoluminescence intermittency, which is influenced by electron transfer and proton transfer processes.
Molecular Targets: It interacts with cellular components, such as proteins and nucleic acids, through electrostatic and hydrophobic interactions, leading to its staining properties.
Pathways Involved: The photochemical processes responsible for its fluorescence intermittency can vary with the environment, indicating different pathways in different conditions.
Comparison with Similar Compounds
Violamine R (disodium) can be compared with other similar compounds, such as:
Acid Violet 17: Similar in structure but differs in the position and number of sulfonic acid groups.
Acid Red 87: Another xanthylium-based dye with different substituents on the aromatic rings.
Acid Blue 9: A related dye with a different chromophore structure.
Uniqueness:
Properties
IUPAC Name |
sodium;2-[3-(2-methylanilino)-6-(2-methyl-4-sulfophenyl)azaniumylidenexanthen-9-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26N2O6S.Na/c1-20-7-3-6-10-29(20)35-22-11-14-27-31(18-22)42-32-19-23(36-30-16-13-24(17-21(30)2)43(39,40)41)12-15-28(32)33(27)25-8-4-5-9-26(25)34(37)38;/h3-19,35H,1-2H3,(H,37,38)(H,39,40,41);/q;+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCXWIMQWXXKSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=CC3=C(C=C2)C(=C4C=CC(=[NH+]C5=C(C=C(C=C5)S(=O)(=O)O)C)C=C4O3)C6=CC=CC=C6C(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26N2NaO6S+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50636393 | |
Record name | sodium;2-[3-(2-methylanilino)-6-(2-methyl-4-sulfophenyl)azaniumylidenexanthen-9-yl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50636393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6834-97-5 | |
Record name | Violamine R (disodium) | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11246 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | sodium;2-[3-(2-methylanilino)-6-(2-methyl-4-sulfophenyl)azaniumylidenexanthen-9-yl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50636393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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